2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F2N2O4S and its molecular weight is 368.35. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
One of the primary applications of benzenesulfonamide derivatives in scientific research involves their use in photodynamic therapy (PDT) for the treatment of cancer. A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. Their remarkable potential as Type II photosensitizers suggests significant implications for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Analysis
Benzenesulfonamides have also been applied in environmental analysis to detect ubiquitous emerging contaminants. Speltini et al. (2016) developed a novel procedure for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil, employing low-pressurized microwave-assisted extraction and high-performance liquid chromatography. This method effectively quantified these compounds in impacted soil samples, highlighting the role of benzenesulfonamides in environmental monitoring and pollution assessment (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
Properties
IUPAC Name |
2,4-difluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4S/c1-20-6-7-24-14-4-3-11(9-12(14)16(20)21)19-25(22,23)15-5-2-10(17)8-13(15)18/h2-5,8-9,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTDZJSUKTVTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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